3-Quinuclidinyl atrolactate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

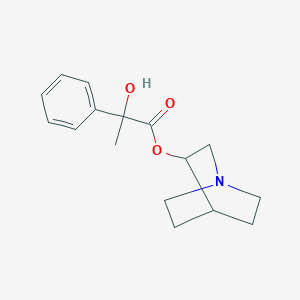

3-Quinuclidinyl atrolactate, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

3-Quinuclidinyl atrolactate functions as a muscarinic receptor antagonist , inhibiting the action of acetylcholine at muscarinic receptors in the central and peripheral nervous systems. This inhibition leads to a range of physiological effects, often categorized under the anticholinergic toxidrome , which includes symptoms such as:

- Cognitive dysfunction

- Hallucinations

- Inability to perform tasks

The compound is particularly noted for its potent effects even at low doses, making it a subject of interest in both therapeutic and military contexts.

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent due to its anticholinergic properties. It serves as a model compound for studying the effects of muscarinic antagonism in various conditions, including:

- Psychiatric Disorders: Research has explored its use in managing symptoms associated with conditions like schizophrenia, where anticholinergic effects may mitigate certain psychotic symptoms.

- Neurological Studies: Its role in cognitive impairment models provides insights into the underlying mechanisms of diseases such as Alzheimer's.

Toxicological Studies

The compound has been extensively studied for its toxicity profile, particularly in relation to chemical warfare agents. Its classification as a potential incapacitating agent underscores the importance of understanding its effects on human physiology.

Case Studies

- Military Applications: Historical analyses have documented the use of this compound (under various names) in military settings, highlighting its incapacitating effects during conflicts. For example, during the Cold War, it was considered for use as a non-lethal weapon to incapacitate adversaries without causing permanent harm .

- Exposure Assessment: A study developed specific confirmatory tests for human exposure to this compound, focusing on urinary metabolites to assess exposure levels accurately. This research is crucial for developing safety protocols for military personnel potentially exposed to chemical agents .

Análisis De Reacciones Químicas

2.1. Asymmetric Reduction

The key synthesis route involves asymmetric reduction of α,α-disubstituted ketones using Rhodotorula rubra reductase . For 3-quinuclidinyl atrolactate:

- Reaction conditions :

- Outcome :

2.2. Esterification

The (R)-3-quinuclidinol is esterified with atrolactic acid (2,3-dihydroxybenzoic acid) using:

- Catalyst : Boron trifluoride (BF₃·THF)

- Solvent : Dichloromethane

- Reaction time : 4 hours .

- Yield : 85% (based on starting alcohol) .

3.1. Receptor Binding

Studies using radioligand displacement assays (e.g., [3H]QNB) reveal:

- IC₅₀ values :

- Selectivity :

3.2. In Vivo Effects

- Central effects :

- Peripheral effects :

4.1. Absolute Configuration

4.2. Stereoselectivity

- Enzymatic synthesis :

- Pharmacological impact :

Table 2: Antimuscarinic Activity

| Receptor Subtype | IC₅₀ (R-enantiomer) | IC₅₀ (S-enantiomer) |

|---|---|---|

| M₁ | 12.8 ± 1.5 nM | 34.6 ± 2.8 nM |

| M₂ | 28.4 ± 3.1 nM | 52.9 ± 4.5 nM |

Propiedades

Número CAS |

107757-79-9 |

|---|---|

Fórmula molecular |

C16H21NO3 |

Peso molecular |

275.34 g/mol |

Nombre IUPAC |

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C16H21NO3/c1-16(19,13-5-3-2-4-6-13)15(18)20-14-11-17-9-7-12(14)8-10-17/h2-6,12,14,19H,7-11H2,1H3 |

Clave InChI |

JOWTXKLQSINMKI-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |

SMILES canónico |

CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |

Sinónimos |

3-(1-azabicyclo(2.2.2)octyl) 2-hydroxy-2-phenylpropionate 3-quinuclidinyl atrolactate 3-quinuclidinyl atrolactate, (R-(R*,R*))-isomer 3-quinuclidinyl atrolactate, (R-(R*,S*))-isomer 3-quinuclidinyl atrolactate, (S-(R*,R*))-isomer 3-quinuclidinyl atrolactate, (S-(R*,S*))-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.